(3-Bromo-2-fluorophenyl)(phenyl)methanol

Catalog No.
S9061152
CAS No.
M.F
C13H10BrFO
M. Wt
281.12 g/mol
Availability
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(3-Bromo-2-fluorophenyl)(phenyl)methanol

Product Name

(3-Bromo-2-fluorophenyl)(phenyl)methanol

IUPAC Name

(3-bromo-2-fluorophenyl)-phenylmethanol

Molecular Formula

C13H10BrFO

Molecular Weight

281.12 g/mol

InChI

InChI=1S/C13H10BrFO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13,16H

InChI Key

ZYNFGLRVUGHPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Br)F)O

(3-Bromo-2-fluorophenyl)(phenyl)methanol is an organic compound characterized by the presence of a bromine atom at the meta position and a fluorine atom at the ortho position relative to a hydroxymethyl group on a phenyl ring. Its molecular formula is C13H11BrF, and it features a central carbon atom bonded to a hydroxyl group (-OH), which contributes to its classification as an alcohol. The compound is typically presented as a colorless to yellow oily substance, exhibiting unique physical and chemical properties due to the halogen substituents.

Typical for phenolic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (3-bromo-2-fluorophenyl)(phenyl)methanone.
  • Reduction: Further reduction can yield (3-bromo-2-fluorophenyl)(phenyl)methane.
  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Common reagents used in these reactions include lithium aluminum hydride for reductions and chromium trioxide for oxidations .

The synthesis of (3-Bromo-2-fluorophenyl)(phenyl)methanol can be achieved through several established methods:

  • Reduction of 3-Bromo-2-fluorobenzoic Acid:
    • React 3-bromo-2-fluorobenzoic acid with borane in tetrahydrofuran under controlled conditions.
    • The reaction typically yields high purity and good yields of the desired alcohol .
  • Using Lithium Aluminum Hydride:
    • Treat methyl 3-bromo-2-fluorobenzoate with lithium aluminum hydride in diethyl ether at low temperatures.
    • This method allows for selective reduction to the alcohol form .
  • Chiral Catalysis:
    • Employ chiral catalysts for asymmetric reduction processes, which can yield enantiomerically enriched products suitable for pharmaceutical applications .

(3-Bromo-2-fluorophenyl)(phenyl)methanol has several applications across various fields:

  • Pharmaceuticals: Serves as an intermediate in synthesizing drugs, particularly those requiring specific stereochemistry.
  • Material Science: Utilized in developing advanced materials due to its unique electronic properties imparted by the halogen substituents.
  • Organic Synthesis: Acts as a building block for more complex organic molecules in research settings .

Interaction studies involving (3-Bromo-2-fluorophenyl)(phenyl)methanol focus on its potential biological effects and reactivity with various biomolecules. Similar compounds have shown interactions with enzymes and receptors, influencing metabolic pathways or exhibiting therapeutic effects. Future studies could explore its binding affinities and mechanisms of action in biological systems.

Several compounds share structural similarities with (3-Bromo-2-fluorophenyl)(phenyl)methanol. These include:

Compound NameCAS NumberSimilarity Index
(4-Bromo-3-fluorophenyl)(phenyl)methanol222978-01-00.93
(3-Bromo-5-fluorophenyl)(phenyl)methanol216755-56-50.87
(2-Fluorophenyl)(phenyl)methanol143880-81-3N/A

Uniqueness

The unique combination of bromine and fluorine atoms in (3-Bromo-2-fluorophenyl)(phenyl)methanol distinguishes it from its analogs. The electronic effects of these halogens can significantly influence the compound's reactivity and biological interactions, making it a valuable subject for further research in medicinal chemistry and material science .

Reductive Pathways for Benzoic Acid Derivatives

The reduction of 3-bromo-2-fluorobenzoic acid derivatives represents the most direct route to (3-Bromo-2-fluorophenyl)(phenyl)methanol. Lithium aluminum hydride (LiAlH₄) and borane-tetrahydrofuran (BH₃·THF) are widely employed for this transformation. For example, the reduction of (3-Bromo-2-fluorophenyl)(phenyl)methanone (CAS 1245645-26-4) using LiAlH₄ in anhydrous THF yields the target alcohol with >80% efficiency. The reaction proceeds via a two-step mechanism:

  • Coordination: The carbonyl oxygen binds to LiAlH₄, forming a tetrahedral intermediate.
  • Hydride Transfer: A hydride ion attacks the electrophilic carbonyl carbon, followed by protonation to yield the alcohol.

Table 1: Comparison of Reducing Agents

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
LiAlH₄THF0–258598
BH₃·THFTHF257895
NaBH₄MeOH254288

Data synthesized from .

Notably, NaBH₄ exhibits lower efficacy due to its weaker reducing power, which struggles to overcome the electron-withdrawing effects of the halogen substituents.

Grignard Reagent-Mediated Alkylation Strategies

Grignard reagents offer an alternative route by facilitating carbon-carbon bond formation. For instance, phenylmagnesium bromide reacts with 3-bromo-2-fluorobenzaldehyde (CAS 149947-15-9) to form the corresponding alcohol after acidic workup. Recent advances in mechanochemistry have improved this method’s scalability. Ball-milling magnesium turnings with 3-bromo-2-fluorobenzaldehyde in the presence of lithium chloride (LiCl) enhances reagent reactivity, achieving yields of 60–70% under solvent-free conditions.

Critical Parameters:

  • Additives: LiCl coordinates with Mg, stabilizing the Grignard intermediate and suppressing side reactions like Wurtz coupling.
  • Solvents: 2-Methyltetrahydrofuran (2-MeTHF) outperforms THF in minimizing byproducts due to its higher boiling point and lower polarity.

Solvent Effects on Reaction Yield and Selectivity

Solvent choice profoundly influences both yield and selectivity. Polar aprotic solvents like THF and 2-MeTHF enhance the solubility of intermediates, whereas non-polar solvents (e.g., toluene) favor kinetic control. For the LiAlH₄-mediated reduction of (3-Bromo-2-fluorophenyl)(phenyl)methanone:

  • THF: Achieves 85% yield but requires strict temperature control to avoid over-reduction.
  • Diethyl ether: Yields drop to 68% due to poor solubility of the methanone precursor.
  • 2-MeTHF: Enables 88% yield at 25°C, attributed to its superior stabilization of the transition state.

Table 2: Solvent Performance in Grignard Reactions

SolventDielectric ConstantYield (%)Byproducts (%)
THF7.67012
2-MeTHF6.2885
Diethyl ether4.36518

Data from .

Temperature-Dependent Stereochemical Outcomes

While (3-Bromo-2-fluorophenyl)(phenyl)methanol lacks chiral centers, temperature modulates reaction pathways influencing byproduct formation. For example:

  • Low temperatures (0–10°C): Favor selective reduction of the ketone to alcohol, minimizing dehalogenation.
  • Elevated temperatures (>40°C): Promote Fries rearrangement in related systems, though this is less prevalent in halogenated analogs.

Mechanochemical methods, which generate localized heat during milling, require precise thermal management. Cooling the milling vessel to 10°C reduces undesired dimerization by 30%.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

279.98991 g/mol

Monoisotopic Mass

279.98991 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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